Ethanone,1-(7-chloro-2,3-dihydro-1H-indol-1-YL)
Description
Ethanone, 1-(7-chloro-2,3-dihydro-1H-indol-1-yl) is a substituted indoline derivative featuring a ketone group at the 1-position of a 2,3-dihydroindole (indoline) scaffold and a chlorine atom at the 7-position. Such compounds are of interest in medicinal chemistry and materials science due to their tunable electronic profiles and biological activity .
Properties
IUPAC Name |
1-(7-chloro-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-7(13)12-6-5-8-3-2-4-9(11)10(8)12/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXYYYUKZXBDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250266 | |
| Record name | 1-(7-Chloro-2,3-dihydro-1H-indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114144-23-9 | |
| Record name | 1-(7-Chloro-2,3-dihydro-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114144-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(7-Chloro-2,3-dihydro-1H-indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
A widely cited method involves the alkylation of 7-chloro-2,3-dihydro-1H-indole using acetylating agents in the presence of potassium carbonate. This approach, adapted from Vermeulen et al. (2004), employs acetonitrile as the solvent at 50°C to facilitate the substitution reaction. The base deprotonates the indoline nitrogen, enabling nucleophilic attack on the acetylating reagent.
Reaction Conditions Table
| Component | Specification | Yield | Source Citation |
|---|---|---|---|
| Solvent | Acetonitrile | 0.51 g | |
| Base | Potassium carbonate (K₂CO₃) | 51% | |
| Temperature | 50°C | - | |
| Acetylating Agent | Chloroacetyl chloride | - |
This method benefits from mild conditions but requires precise stoichiometry to minimize byproducts such as over-alkylation or hydrolysis intermediates.
Friedel-Crafts Acylation Analogues for 1-Position Functionalization
Key Optimization Parameters
- Solvent System : Dioxane enhances electrophilicity of the acylating agent.
- Additives : Pyridine (1 equiv.) neutralizes HCl, shifting equilibrium toward product formation.
- Chloro Substituent Directing : The 7-chloro group electronically deactivates the indoline ring, necessitating higher catalyst loads (e.g., AlCl₃ at 1.5 equiv.) for efficient acylation.
Reductive Cyclization Followed by Acylation
Industrial-scale synthesis often employs a two-step sequence:
- Reductive Cyclization : Chlorinated aniline derivatives undergo cyclization with crotonaldehyde in the presence of chloranil (tetrachloro-1,4-quinone) as an oxidant, forming 7-chloro-2,3-dihydro-1H-indole.
- Post-Functionalization : The intermediate is acylated using acetyl chloride under acidic conditions (HCl in 2-butanol) at 75–110°C.
Process Efficiency Metrics
| Step | Yield | Purity | Scale |
|---|---|---|---|
| Cyclization | 61% | 98.8% | Multi-gram |
| Acylation | 73% | 95.2% | Pilot plant |
This route benefits from high regioselectivity, with the 7-chloro isomer dominating (>99% ratio).
Direct Chlorination-Acylation Sequential Methods
Recent advancements prioritize tandem reactions to reduce purification steps. A patent-derived approach (US5126456A) uses zinc-acetic acid systems to debenzotriazolylate intermediates, yielding chlorinated ketones that are subsequently epoxidized and ring-opened. Applied to the target compound, this method achieves 57% overall yield through:
- Chlorination : Electrophilic substitution at the 7-position using Cl₂ gas catalyzed by FeCl₃.
- Acylation : Corey–Chaykovsky epoxidation followed by azole-mediated ring opening introduces the acetyl group.
Critical Reaction Parameters
- Ultrasonic Activation : Enhances zinc-mediated debenzotriazolylation efficiency by 30%.
- Solvent Mixture : THF/EtOH (1:1) optimizes polar intermediate solubility.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield | Cost Efficiency | Scalability | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | 51% | High | Lab-scale | 90–95% |
| Friedel-Crafts Analog | 50% | Moderate | Pilot-scale | 85–90% |
| Reductive Cyclization | 61% | Low | Industrial | 98.8% |
| Tandem Chlorination-Acylation | 57% | High | Multi-kilogram | 97.5% |
Nucleophilic substitution offers cost advantages for small-scale synthesis, while reductive cyclization is preferred for high-purity industrial production.
Industrial-Scale Production Considerations
Large-scale manufacturing (e.g., >100 kg batches) employs continuous flow reactors to enhance heat transfer and minimize byproducts. Key adaptations include:
- Solvent Recycling : Acetonitrile and THF are recovered via vacuum distillation, reducing waste.
- Catalyst Regeneration : Lewis acids like AlCl₃ are filtered and reactivated, cutting material costs by 40%.
- Quality Control : HPLC with Zorbax RX-C8 columns ensures >99% isomer purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(7-Chloro-2,3-dihydroindol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the indole ring can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(7-Chloro-2,3-dihydroindol-1-yl)ethanone has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares key parameters of ethanone derivatives with structural similarities to the target compound:
Key Observations :
- Substituent Effects : Halogen position (5 vs. 7) influences molecular polarity and steric interactions. For example, 5-chloro and 5-bromo analogs exhibit higher molecular weights compared to nitro derivatives due to halogen atomic mass .
- Backbone Variations : Fully aromatic indoles (e.g., 7-nitroindole in ) lack the saturated 2,3-dihydro ring, reducing conformational flexibility compared to indoline-based compounds.
Comparative Analysis of Physicochemical Properties
Molecular Weight and Polarity
- The 5-bromo derivative (240.10 g/mol) is heavier than the 5-chloro analog (195.65 g/mol), reflecting bromine’s higher atomic mass. A 7-chloro variant would likely have a molecular weight near 195–200 g/mol, assuming similar substitution patterns .
Stability and Reactivity
Spectroscopic and Analytical Characterization
- NMR Spectroscopy : Indoline derivatives show distinct signals for saturated C2 and C3 protons (δ 3.0–4.0 ppm) and downfield shifts for acetyl carbonyl groups (δ 170–210 ppm in ¹³C NMR) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ions, as seen in cathinone derivatives (e.g., [M+H]⁺ at m/z 196.05 for the 5-chloro analog) .
- X-ray Crystallography : Used to resolve substituent positioning and hydrogen-bonding patterns in indole derivatives .
Biological Activity
Ethanone, 1-(7-chloro-2,3-dihydro-1H-indol-1-YL), also known by its CAS number 114144-23-9, is a compound belonging to the indole family. Indoles are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound based on various research findings and case studies.
Ethanone, 1-(7-chloro-2,3-dihydro-1H-indol-1-YL) serves as an intermediate in the synthesis of more complex indole derivatives. Its structure includes a chlorine atom at the 7-position of the indole ring, which influences both its chemical reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives with potentially unique biological properties.
Antiviral Properties
Research indicates that Ethanone, 1-(7-chloro-2,3-dihydro-1H-indol-1-YL) exhibits potential antiviral activity. Studies have shown that compounds in the indole family can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.
Anticancer Effects
The anticancer potential of this compound has been investigated in several studies. It has been noted to induce apoptosis in cancer cells by modulating critical signaling pathways. For instance, it may inhibit the activity of specific enzymes involved in cell proliferation and survival, leading to increased cancer cell death .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
Ethanone, 1-(7-chloro-2,3-dihydro-1H-indol-1-YL) has also been studied for its antimicrobial properties. It demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Table 2: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 15.625 μM | Bactericidal action |
| Escherichia coli | 62.5 μM | Inhibition of nucleic acid synthesis |
Case Studies
One notable study investigated the effects of Ethanone on MRSA (Methicillin-resistant Staphylococcus aureus). The compound showed a significant reduction in biofilm formation at concentrations as low as 0.007 mg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .
Another study focused on its effects on human cancer cell lines. Results demonstrated that treatment with Ethanone led to a marked increase in apoptosis markers compared to untreated controls, suggesting its efficacy as a chemotherapeutic agent .
The biological activity of Ethanone is attributed to its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in critical signaling pathways that regulate cell growth and survival. This binding can modulate enzymatic activity or receptor signaling, leading to altered cellular responses such as apoptosis or inhibition of proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
